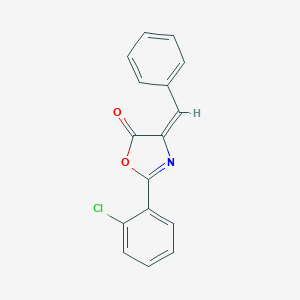
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as chalcone derivative, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in cell proliferation, angiogenesis, and inflammation. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Moreover, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to investigate the structure-activity relationship of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives to identify compounds with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, future studies should investigate the potential applications of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel drug delivery systems for 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives may improve their efficacy and reduce their toxicity.
Méthodes De Synthèse
The synthesis of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Michael addition reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives. This reaction involves the condensation of an aromatic aldehyde with an α,β-unsaturated ketone in the presence of a base catalyst to form a 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivative.
Applications De Recherche Scientifique
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Several studies have demonstrated that 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
Nom du produit |
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C16H10ClNO2 |
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
(4E)-4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
Clé InChI |
GIHHWZDCEABATP-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)



![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)


